3-(5-methyl-1H-tetrazol-1-yl)benzoic acid
Overview
Description
3-(5-methyl-1H-tetrazol-1-yl)benzoic acid is a chemical compound with the molecular formula C9H8N4O2 . It forms an S(6) ring motif through an intramolecular N—H…O hydrogen bond . In the crystal structure, two molecules form an R22(8) centrosymmetric dimer through a pair of O—H…O hydrogen bonds .
Molecular Structure Analysis
The molecular weight of this compound is 204.19 g/mol . Its InChI code is 1S/C9H8N4O2/c1-6-10-11-12-13(6)8-4-2-3-7(5-8)9(14)15/h2-5H,1H3,(H,14,15) and the InChI key is JLXVSQOBCKTJJU-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 204.19 g/mol . It has a topological polar surface area of 80.9 Ų and a complexity of 248 . It has one hydrogen bond donor count and five hydrogen bond acceptor counts . It is a solid at room temperature .Scientific Research Applications
Synthesis of Complex Molecules
3-(5-methyl-1H-tetrazol-1-yl)benzoic acid serves as a crucial intermediate in the synthesis of a wide range of compounds with potential applications in material science and pharmaceuticals. For instance, it has been utilized in the practical synthesis of 5,5′-Methylene-bis(benzotriazole), a compound known for its applications in metal passivation and as a precursor for light-sensitive materials. The synthesis approach emphasizes green chemistry principles, indicating an environmentally benign and efficient process (Gu, Yu, Zhang, & Xu, 2009).
Biological Applications
The compound has shown relevance in the study of benzoic acid derivatives, which are widely used as preservatives in foods and feeds. Research indicates that benzoic acid can regulate gut functions, suggesting a potential for improving growth and health through modulation of digestion, absorption, and the gut barrier. This highlights the role of benzoic acid and its derivatives in promoting gut health and function (Mao, Yang, Chen, Yu, & He, 2019).
Pharmacokinetics and Toxicity
Studies focused on the pharmacokinetics and toxicity of benzoic acid derivatives provide insights into their safety profile and metabolic pathways in humans and animals. For example, physiologically-based pharmacokinetic (PBPK) models for benzoic acid have been developed to predict metabolic and dosimetric variations across species. This research aids in understanding dietary exposures to benzoates and contributes to the assessment of their safety, potentially reducing the pharmacokinetic component of interspecies uncertainty factors (Hoffman & Hanneman, 2017).
Antioxidant and Anti-inflammatory Agents
Benzofused thiazole derivatives, synthesized using this compound as a precursor, have been evaluated for their in vitro antioxidant and anti-inflammatory activities. These compounds exhibit significant potential, indicating the broader applicability of this compound in the development of therapeutic agents targeting oxidative stress and inflammation (Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020).
Mechanism of Action
Target of Action
Tetrazole derivatives are known to interact with various enzymes and receptors in organisms .
Mode of Action
It’s known that tetrazole derivatives can interact with many enzymes and receptors in organisms via non-covalent interactions . These interactions can lead to a wide range of biological properties.
Biochemical Pathways
Tetrazole derivatives are known to influence a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Tetrazole is a bioisostere of the carboxylic acid group and can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance the bioavailability, and have lesser negative effects .
Result of Action
Some tetrazole derivatives have shown significant cytotoxic effects, indicating potential anticancer activity .
Action Environment
It’s known that the properties of tetrazole derivatives can be influenced by factors such as temperature and ph .
Properties
IUPAC Name |
3-(5-methyltetrazol-1-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-6-10-11-12-13(6)8-4-2-3-7(5-8)9(14)15/h2-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXVSQOBCKTJJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390061 | |
Record name | 3-(5-Methyl-1H-tetrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
799262-37-6 | |
Record name | 3-(5-Methyl-1H-tetrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(5-Methyl-1H-tetrazol-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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